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Executive Summary
AZD0780 is a first-in-class, orally bioavailable small molecule inhibitor of proprotein convertase

subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of dyslipidemia.

Unlike monoclonal antibody inhibitors that block the interaction between PCSK9 and the low-

density lipoprotein receptor (LDLR), AZD0780 employs a novel mechanism of action. It binds to

a distinct pocket on the C-terminal domain of PCSK9, stabilizing the protein and preventing the

lysosomal degradation of the LDLR. This results in increased LDLR recycling to the hepatocyte

surface, enhanced LDL-cholesterol (LDL-C) clearance from the circulation, and consequently, a

significant reduction in plasma LDL-C levels. Preclinical and clinical studies have demonstrated

the potent LDL-C lowering efficacy and a favorable safety profile of AZD0780, positioning it as

a promising oral therapeutic option for patients with hypercholesterolemia who are unable to

reach their treatment goals with statins alone.

Introduction: The Unmet Need in
Hypercholesterolemia Management
Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease (ASCVD), a

leading cause of morbidity and mortality worldwide. While statins are the cornerstone of lipid-

lowering therapy, a significant proportion of high-risk patients fail to achieve their guideline-

recommended LDL-C goals. The discovery of PCSK9 as a key regulator of LDLR metabolism
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has revolutionized the management of hypercholesterolemia. Injectable monoclonal antibodies

targeting PCSK9 have shown remarkable efficacy in reducing LDL-C and cardiovascular

events. However, the need for parenteral administration and the associated costs have limited

their widespread use. The development of an effective and safe oral PCSK9 inhibitor has

therefore been a major objective in cardiovascular drug discovery.

The Discovery of AZD0780
The journey to discover AZD0780 began with the identification of a novel, druggable binding

pocket on the C-terminal domain (CTD) of PCSK9.[1] This was a departure from the prevailing

strategy of targeting the PCSK9-LDLR protein-protein interaction. Through fragment-based

screening, a hit compound was identified that bound to this previously unexplored pocket.[2] An

extensive lead optimization program was then undertaken to enhance the potency, selectivity,

and pharmacokinetic properties of the initial hit, culminating in the selection of AZD0780 as a

clinical candidate.[2]

Mechanism of Action
AZD0780 does not inhibit the binding of PCSK9 to the LDLR.[2] Instead, it binds to the C-

terminal domain of PCSK9 with high affinity.[2] This binding stabilizes the PCSK9-LDLR

complex at the acidic pH of the endosome, which in turn inhibits the trafficking of the complex

to the lysosome for degradation.[2] By preventing the PCSK9-mediated degradation of the

LDLR, AZD0780 promotes the recycling of the receptor back to the cell surface, leading to

increased LDL-C uptake by hepatocytes.[2]

Figure 1: Mechanism of action of AZD0780.

Preclinical Development
In Vitro Studies
The preclinical evaluation of AZD0780 demonstrated its potent and selective activity.
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Parameter Value

Binding Affinity (Kd) to human PCSK9 2.3 nM[2]

Cellular Activity
Increased LDL-C uptake in HepG2 cells

incubated with recombinant human PCSK9[2]

Human Microsomal Clearance 1.3 µL/min/µg[2]

Plasma Protein Binding (Human) 26%[2]

Plasma Protein Binding (Mouse) 25%[2]

Table 1: In Vitro Profile of AZD0780

In Vivo Studies
AZD0780 was evaluated in a human PCSK9 knock-in hypercholesterolemic mouse model,

which expresses human PCSK9 in the liver and exhibits a human-like hypercholesterolemia

phenotype.

Parameter Value

Animal Model
Human PCSK9 knock-in hypercholesterolemic

mouse[2]

Dosing 15 mg/kg, twice-daily (oral)[2]

Outcome Decreased plasma LDL-C levels[2]

Oral Bioavailability (Mouse) 63.5%[2]

Oral Half-life (Mouse) 2.9 hours[2]

Intravenous Half-life (Mouse) 2.6 hours[2]

Table 2: In Vivo Preclinical Data for AZD0780

Clinical Development
AZD0780 has progressed through Phase I and Phase IIb clinical trials, with promising results.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase I Clinical Trial (NCT05384262)
A randomized, single-blind, placebo-controlled, single and multiple ascending dose study was

conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics

(PD) of AZD0780 in healthy subjects with or without elevated LDL-C.

Parameter Result Citation

LDL-C Reduction

(Monotherapy)

30 mg and 60 mg doses

reduced LDL-C by 30% and

38% from baseline,

respectively.

[3]

LDL-C Reduction

(Combination with

Rosuvastatin)

30 mg AZD0780 on top of 20

mg rosuvastatin reduced LDL-

C by 52%, for a total reduction

of 78% from baseline.

[3]

Safety and Tolerability

Generally safe and well-

tolerated with no serious

adverse events reported.

[3]

Food Effect

Preliminary data suggest

dosing flexibility with regard to

food.

[3]

Table 3: Key Findings from the Phase I Clinical Trial of AZD0780

Phase IIb PURSUIT Clinical Trial (NCT6173570)
The PURSUIT trial was a randomized, double-blind, placebo-controlled, multicenter study that

evaluated the efficacy and safety of different doses of AZD0780 in patients with

hypercholesterolemia on background moderate-to-high-intensity statin therapy.
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Paramete
r

Placebo
AZD0780
1 mg

AZD0780
3 mg

AZD0780
10 mg

AZD0780
30 mg

Citation

Number of

Patients
~85 ~85 ~85 ~85 ~85 [4]

Primary

Endpoint:

Placebo-

Corrected

% Change

in LDL-C at

Week 12

- -35.3% -37.9% -45.2% -50.7% [4]

% of

Patients

Achieving

LDL-C <70

mg/dL

13% N/A N/A N/A 84% [5]

Adverse

Events
32.6%

\multicolum

n{4}{c

}{38.2%

(total

AZD0780

groups)}

[4]

Table 4: Efficacy and Safety Results from the PURSUIT Phase IIb Trial

Experimental Protocols
Detailed experimental protocols for the discovery and development of a novel compound like

AZD0780 are often proprietary. However, based on the published data, the following sections

outline the likely methodologies employed.

PCSK9 Binding Affinity Assay
A surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay would likely

be used to determine the binding affinity (Kd) of AZD0780 to recombinant human PCSK9.
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Surface Plasmon Resonance (SPR) Workflow

Immobilize recombinant
human PCSK9 on sensor chip

Inject varying concentrations
of AZD0780

Measure change in
refractive index (binding)

Calculate Kd from
association/dissociation rates

Click to download full resolution via product page

Figure 2: Generalized workflow for an SPR-based binding assay.

General Protocol:

Recombinant human PCSK9 is immobilized on a sensor chip.

A series of AZD0780 solutions of varying concentrations are flowed over the chip.

The association and dissociation of AZD0780 to PCSK9 is monitored in real-time.

The resulting sensorgrams are fitted to a binding model to calculate the equilibrium

dissociation constant (Kd).

HepG2 Cell-Based LDL-C Uptake Assay
This assay is crucial for determining the functional activity of a PCSK9 inhibitor in a cellular

context.
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HepG2 LDL-C Uptake Assay Workflow

Culture HepG2 cells

Treat cells with recombinant
human PCSK9 +/- AZD0780

Add fluorescently labeled LDL-C

Incubate to allow uptake

Wash and measure intracellular
fluorescence

Click to download full resolution via product page

Figure 3: Generalized workflow for a HepG2 LDL-C uptake assay.

General Protocol:

Human hepatoma (HepG2) cells are cultured in a multi-well plate.

Cells are incubated with recombinant human PCSK9 in the presence or absence of varying

concentrations of AZD0780.

Fluorescently labeled LDL-C is added to the culture medium.

After an incubation period, the cells are washed to remove extracellular LDL-C.
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Intracellular fluorescence is quantified as a measure of LDL-C uptake. An increase in

fluorescence in the presence of AZD0780 indicates inhibition of PCSK9 activity.

Human PCSK9 Knock-in Mouse Model Study
This in vivo model is essential for evaluating the efficacy and pharmacokinetics of a human

PCSK9-specific inhibitor.

General Protocol:

Human PCSK9 knock-in mice are acclimated and randomized into treatment and vehicle

control groups.

AZD0780 is administered orally at a specified dose and frequency.

Blood samples are collected at various time points.

Plasma is analyzed for LDL-C levels and AZD0780 concentrations to determine the

pharmacodynamic effect and pharmacokinetic profile.

Conclusion and Future Directions
AZD0780 has emerged as a promising oral PCSK9 inhibitor with a novel mechanism of action

and a strong preclinical and clinical data package. The significant LDL-C reduction observed in

the Phase IIb PURSUIT trial, coupled with a favorable safety profile, supports its continued

development. As an oral agent, AZD0780 has the potential to overcome the limitations of

injectable PCSK9 inhibitors and provide a more convenient and accessible treatment option for

a broader population of patients with hypercholesterolemia. The ongoing and planned Phase III

studies will be crucial in establishing the long-term efficacy, safety, and cardiovascular benefits

of AZD0780, with the ultimate goal of addressing the significant unmet medical need in the

management of dyslipidemia and the prevention of ASCVD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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